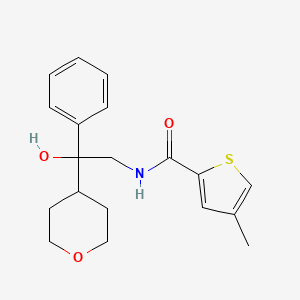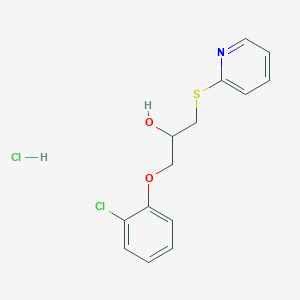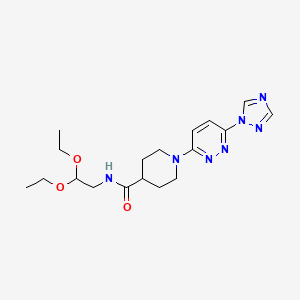
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2,2-diethoxyethyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemically synthesized molecules with potential therapeutic properties. Its structure suggests a complex synthesis pathway and significant biological relevance, particularly in the context of medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes. For example, a family of triazolo-pyridazine-6-yl-substituted piperazines was synthesized through a two-step process, initially synthesizing 6-chloro-3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine using a one-pot method, followed by conjugation with corresponding secondary amines (Bindu, Vijayalakshmi, & Manikandan, 2019). This provides a potential framework for the synthesis of the queried compound.
Molecular Structure Analysis
Structural analysis of similar compounds through X-ray diffraction and molecular-orbital calculations has elucidated the inclination of phenyl rings, delocalization of nitrogen lone pairs, and critical orientations for substituent groups, offering insights into the molecular structure of the compound of interest (Georges, Vercauteren, Evrard, & Durant, 1989).
Aplicaciones Científicas De Investigación
Antitubercular Activity
One application of derivatives related to the compound you mentioned, such as hydrazinecarboxamide derivatives, involves their evaluation for antitubercular activity. A study found that these derivatives exhibited significant activity against strains of mycobacteria, indicating potential use in tuberculosis treatment (Asif, 2014).
Central Nervous System (CNS) Acting Drugs
Research has indicated that certain chemical groups, including heterocyclic compounds like pyridine and piperidine, show promise as lead molecules for synthesizing CNS-acting drugs. Such compounds could potentially address a range of CNS disorders (Saganuwan, 2017).
Dipeptidyl Peptidase IV Inhibitors
Compounds with structural features similar to your compound have been explored as dipeptidyl peptidase IV inhibitors. These inhibitors play a crucial role in managing type 2 diabetes mellitus by modulating incretin molecules and insulin secretion. The specificity and efficacy of these inhibitors are subjects of ongoing research (Mendieta et al., 2011).
Heterocyclic Compounds in Organic Synthesis and Drug Applications
Heterocyclic N-oxide derivatives, including pyridine and indazole, are significant in organic synthesis, catalysis, and drug development due to their versatile functionalities. These compounds are integral in forming metal complexes, designing catalysts, and synthesizing drugs with anticancer, antibacterial, and anti-inflammatory properties (Li et al., 2019).
Antimicrobial and Antifungal Activity of Heterocyclic Compounds
1,2,4-Triazole derivatives, which share structural similarities with the compound , have been extensively researched for their antimicrobial and antifungal properties. These compounds are being investigated for their potential in treating a wide range of infectious diseases (Ohloblina, 2022).
Propiedades
IUPAC Name |
N-(2,2-diethoxyethyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N7O3/c1-3-27-17(28-4-2)11-20-18(26)14-7-9-24(10-8-14)15-5-6-16(23-22-15)25-13-19-12-21-25/h5-6,12-14,17H,3-4,7-11H2,1-2H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJNAIJDGSYWAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C1CCN(CC1)C2=NN=C(C=C2)N3C=NC=N3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2,2-diethoxyethyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

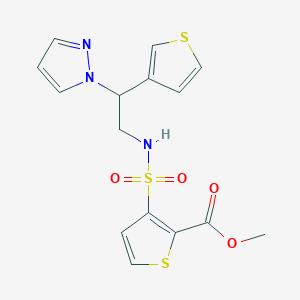
![Cyclohexyl(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2488599.png)
![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one](/img/structure/B2488602.png)

![N-methyl-1-[4-(3,3,3-trifluoropropoxy)phenyl]methanamine](/img/structure/B2488604.png)
![(E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2488606.png)
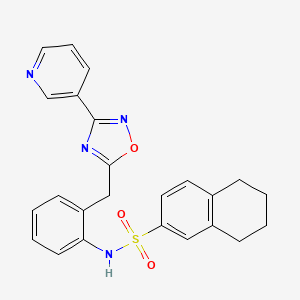
![N-[(2-Cyclopropylpyrimidin-5-yl)methyl]-N-[(2-methylphenyl)methyl]sulfamoyl fluoride](/img/structure/B2488608.png)
![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B2488610.png)
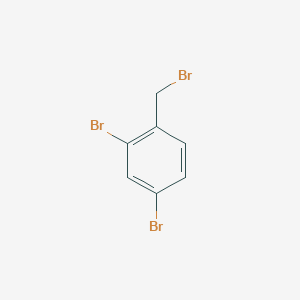
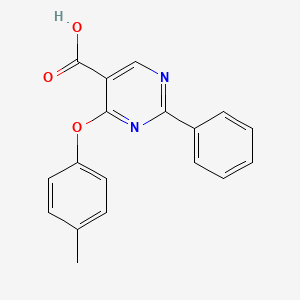
![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B2488616.png)
